

An In-depth Technical Guide to (R)-phenylthiirane: Chemical Properties, Structure, and Synthesis

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Compound of Interest

Compound Name: Thiirane, phenyl-, (R)-

Cat. No.: B15478827

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For Researchers, Scientists, and Drug Development Professionals

(R)-phenylthiirane, also known as (R)-styrene sulfide, is a chiral sulfur-containing heterocyclic compound that has garnered interest in synthetic chemistry and drug discovery. Its unique structural and stereochemical properties make it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and enantioselective synthesis of (R)-phenylthiirane, along with relevant experimental protocols and reaction pathways.

Core Chemical Properties and Structure

(R)-phenylthiirane is a colorless to light yellow liquid. Its chirality arises from the stereogenic center at the carbon atom bearing the phenyl group. The physical and chemical properties of 2-phenylthiirane (the racemic mixture) are well-documented, and these provide a strong basis for understanding the (R)-enantiomer.

Structural Information

Identifier	Value
IUPAC Name	(2R)-2-phenylthiirane
Synonyms	(R)-styrene sulfide, (R)-(+)-phenylethylene sulfide
Molecular Formula	C ₈ H ₈ S[1]
Molecular Weight	136.22 g/mol [1]
Canonical SMILES	C1S[C@H]1C2=CC=CC=C2
InChI Key	AWMVMTVKBNGEAK-QMMMGPBSA-N
CAS Number	20780-54-5

Physicochemical Properties

Property	Value	Source
Boiling Point	89-90 °C at 23 mmHg	--INVALID-LINK--
Density	1.051 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n _{20/D})	1.534	--INVALID-LINK--
Specific Rotation ([α] _{20/D})	+33° (neat)	--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-phenylthiirane. Below is a summary of expected spectroscopic data based on the racemic mixture and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of phenylthiirane provide key information about its structure. The chemical shifts will be identical for both the (R) and (S) enantiomers in an achiral solvent.

¹H NMR (CDCl₃):

- Phenyl protons: δ 7.2-7.4 ppm (m, 5H)
- Methine proton (CH): δ 3.8-3.9 ppm (dd, 1H)
- Methylene protons (CH₂): δ 2.5-2.6 ppm (dd, 1H), δ 2.9-3.0 ppm (dd, 1H)

¹³C NMR (CDCl₃):

- Phenyl carbons: δ 125-140 ppm
- Methine carbon (CH): $\sim\delta$ 35 ppm
- Methylene carbon (CH₂): $\sim\delta$ 28 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry of phenylthiirane typically shows a prominent molecular ion peak (M⁺) at m/z 136.^[1] Common fragmentation patterns involve the loss of sulfur or cleavage of the thiirane ring.^{[2][3][4]}

m/z	Proposed Fragment
136	[M] ⁺
104	[M - S] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)
77	[C ₆ H ₅] ⁺ (phenyl cation)

Infrared (IR) Spectroscopy

The IR spectrum of phenylthiirane exhibits characteristic absorption bands corresponding to its functional groups.^[1]

Wavenumber (cm ⁻¹)	Assignment
3000-3100	C-H stretching (aromatic)
2850-3000	C-H stretching (aliphatic)
1600, 1490, 1450	C=C stretching (aromatic ring)
~620	C-S stretching

Enantioselective Synthesis

The most common and effective method for the enantioselective synthesis of (R)-phenylthiirane is the stereospecific conversion of the corresponding chiral epoxide, (R)-styrene oxide, using a thiourea reagent. This reaction proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (R)-phenylthiirane from (R)-styrene oxide

This protocol is adapted from established methods for the conversion of epoxides to thiiranes. [\[5\]](#)

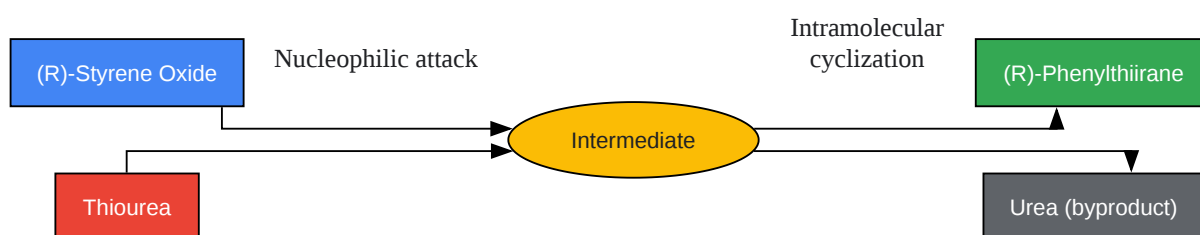
Materials:

- (R)-styrene oxide
- Thiourea
- Methanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate
- Stir plate and stir bar
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of (R)-styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add thiourea (1.2 eq).
- Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
- Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (2 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-phenylthiirane.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.



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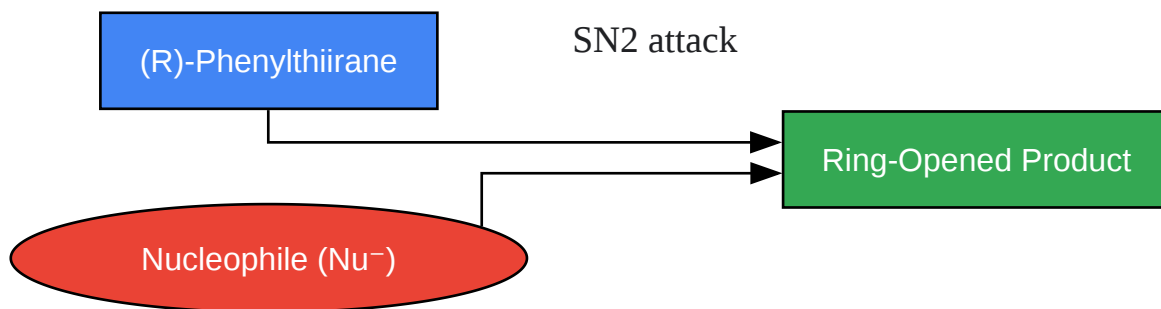
Synthesis of (R)-phenylthiirane from (R)-styrene oxide.

Stereospecific Reactions

Chiral thiiranes, such as (R)-phenylthiirane, can undergo a variety of stereospecific reactions, making them valuable intermediates in asymmetric synthesis. The ring-opening reactions of thiiranes are particularly important.

Nucleophilic Ring-Opening

The thiirane ring is susceptible to nucleophilic attack, leading to ring-opening. The stereochemistry of this reaction is dependent on the nature of the nucleophile and the reaction conditions. In many cases, the reaction proceeds with inversion of configuration at the carbon atom that is attacked.



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Nucleophilic ring-opening of (R)-phenylthiirane.

Biological Significance and Drug Development

Chirality plays a critical role in drug design and development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.^{[6][7][8][9][10]} While specific biological activities or signaling pathway interactions for (R)-phenylthiirane are not extensively documented in publicly available literature, the broader class of chiral sulfur-containing heterocycles is of interest in medicinal chemistry. The thiirane moiety can act as a bioisostere for other functional groups and can be incorporated into larger molecules to modulate their biological activity.

The ability to synthesize enantiomerically pure (R)-phenylthiirane is therefore of significant importance for the development of novel chiral drugs. By using stereochemically defined

building blocks, researchers can create single-enantiomer drug candidates, which is a key requirement by regulatory agencies like the FDA to ensure drug safety and efficacy.[6]

Conclusion

(R)-phenylthiirane is a valuable chiral building block with well-defined chemical and structural properties. Its enantioselective synthesis is readily achievable from the corresponding chiral epoxide, and it can undergo a range of stereospecific reactions. While its direct biological applications are still an area for further exploration, the importance of chirality in drug development underscores the potential of (R)-phenylthiirane as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in the fields of organic synthesis and drug discovery.

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